4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one
Overview
Description
4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C11H7F3N2O and its molecular weight is 240.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
A study by Sukach et al. (2015) demonstrated the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, showcasing the compound's utility in generating new chemical structures with potential biological activity. The synthesis process emphasized Michael-like 1,4-conjugate hydrocyanation reactions, leading to new trifluoromethylated compounds (Sukach et al., 2015).
Another study focused on quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds derivatives, highlighting the importance of pyrimidine as a hydrogen bonding site in medicinal chemistry applications. This research provides insights into the structural and electronic properties of pyrimidine derivatives, which are crucial for understanding their interactions in biological systems (Traoré et al., 2017).
Research on novel pyrimidine derivatives as potent anti-inflammatory and analgesic agents by Muralidharan et al. (2019) indicates the potential of these compounds in therapeutic applications. The study synthesized new pyrimidine derivatives and evaluated their biological activities, demonstrating the role of the pyrimidine nucleus in medicinal chemistry (Muralidharan, Raja, & Deepti, 2019).
Applications in Drug Development
- The process development of Voriconazole, a broad-spectrum triazole antifungal agent, involved the synthesis of pyrimidine derivatives, illustrating the application of such compounds in the development of pharmaceuticals. The study by Butters et al. (2001) detailed the synthetic routes and stereochemical considerations in the creation of Voriconazole, underlining the significance of pyrimidine chemistry in drug synthesis (Butters et al., 2001).
Molecular Interactions and Structural Analysis
- A detailed analysis of the crystal structure of nuarimol, a pyrimidine fungicide, by Kang et al. (2015) offers insights into the molecular interactions and conformational stability of pyrimidine derivatives. This research contributes to the understanding of structural determinants for the biological activity of pyrimidine-based compounds (Kang et al., 2015).
Properties
IUPAC Name |
6-(difluoromethyl)-4-(2-fluorophenyl)-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-7-4-2-1-3-6(7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSDCSSGTRSWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC(=C2)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.